
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through various methods and tested for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory mediators such as prostaglandins. It also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in various diseases including cancer and neurodegenerative disorders.
Biochemical and physiological effects:
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also induces apoptosis (programmed cell death) in cancer cells and protects neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide in lab experiments include its potent anti-inflammatory, anticancer, and neuroprotective properties. However, its limitations include its low solubility in water and the need for further studies to determine its toxicity and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide. These include studying its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics in vivo and its potential for drug development. Additionally, research is needed to optimize its synthesis method and improve its solubility in water.
Métodos De Síntesis
The synthesis of 1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide involves the reaction of furan-2-ylmethylamine with 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential therapeutic applications in various scientific research fields such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective properties.
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c13-7-11(16)15-5-1-4-10(15)12(17)14-8-9-3-2-6-18-9/h2-3,6,10H,1,4-5,7-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNUXLZHCKMJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2659079.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)
![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)
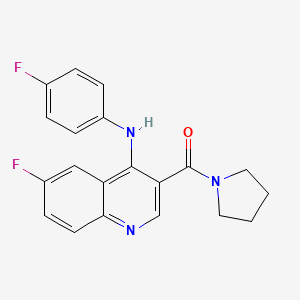
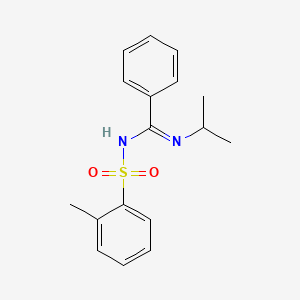
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)
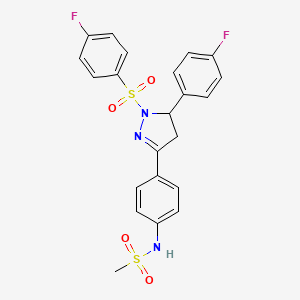
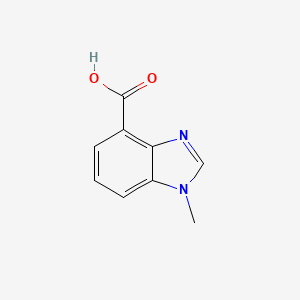
![4-cyano-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2659092.png)
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)
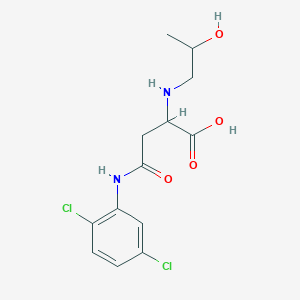
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)